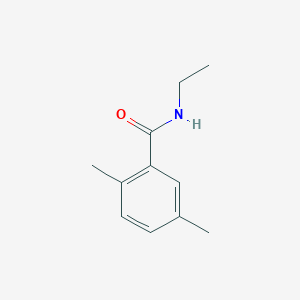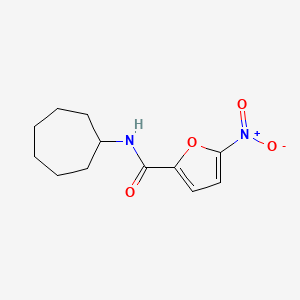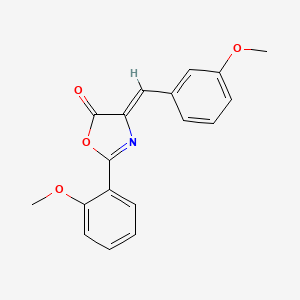![molecular formula C13H11NO3S B5848432 2-[(4-methylphenyl)thio]-5-(2-nitrovinyl)furan](/img/structure/B5848432.png)
2-[(4-methylphenyl)thio]-5-(2-nitrovinyl)furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-methylphenyl)thio]-5-(2-nitrovinyl)furan, also known as MNTVF, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MNTVF is a furan derivative that contains a nitrovinyl group and a thioether moiety. It is a yellow crystalline solid that is insoluble in water but soluble in organic solvents.
Mecanismo De Acción
The mechanism of action of 2-[(4-methylphenyl)thio]-5-(2-nitrovinyl)furan is not fully understood, but studies have suggested that it may act as a thiol-reactive compound. This compound contains a thioether moiety that can react with thiols in proteins and other biomolecules. This reaction can lead to the modification of protein function and structure, which may explain the anti-cancer properties of this compound.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been studied for its potential use as a fluorescent probe for detecting thiols in biological systems. This compound has been shown to selectively react with thiols in proteins and other biomolecules, making it a useful tool for studying protein thiol modifications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(4-methylphenyl)thio]-5-(2-nitrovinyl)furan in lab experiments is its high selectivity for thiols in proteins and other biomolecules. This selectivity makes it a useful tool for studying protein thiol modifications. However, one limitation of using this compound is its insolubility in water, which can make it difficult to work with in aqueous systems.
Direcciones Futuras
There are several future directions for the study of 2-[(4-methylphenyl)thio]-5-(2-nitrovinyl)furan. One direction is the continued investigation of its anti-cancer properties. Studies could focus on the development of this compound derivatives with improved potency and selectivity for cancer cells. Another direction is the use of this compound as a tool for studying protein thiol modifications. Studies could focus on the development of new methods for detecting and quantifying protein thiol modifications using this compound. Finally, this compound could be explored for its potential applications in materials science, such as the synthesis of functionalized polymers and materials.
Métodos De Síntesis
2-[(4-methylphenyl)thio]-5-(2-nitrovinyl)furan can be synthesized by the reaction of 2-furoic acid with thionyl chloride to form 2-furoyl chloride. The resulting compound is then reacted with 4-methylphenylthiol in the presence of a base to yield 2-[(4-methylphenyl)thio]furan. Finally, the nitrovinyl group is introduced by reacting the thiofuran derivative with nitroethene in the presence of a base. The overall synthesis of this compound is shown in Figure 1.
Aplicaciones Científicas De Investigación
2-[(4-methylphenyl)thio]-5-(2-nitrovinyl)furan has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, this compound has been investigated for its anti-cancer properties. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been studied for its potential use as a fluorescent probe for detecting thiols in biological systems. In materials science, this compound has been used as a building block for the synthesis of functionalized polymers and materials. In biochemistry, this compound has been used as a tool for studying protein thiol modifications.
Propiedades
IUPAC Name |
2-(4-methylphenyl)sulfanyl-5-[(E)-2-nitroethenyl]furan |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c1-10-2-5-12(6-3-10)18-13-7-4-11(17-13)8-9-14(15)16/h2-9H,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJWEDOEKQPSKX-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC=C(O2)C=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=CC=C(O2)/C=C/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-(2-chloro-5-methylphenoxy)ethyl]piperidine](/img/structure/B5848349.png)


![2-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5848369.png)

![5-cyclohexyl-4-[(4-ethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5848386.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5848391.png)
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5848395.png)
![3-[(3-chloro-4-methylphenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B5848402.png)

![3-[4-(4-chlorophenoxy)phenyl]-4(3H)-quinazolinone](/img/structure/B5848414.png)
![4-{[2-(trifluoromethyl)-4-quinazolinyl]amino}benzamide](/img/structure/B5848426.png)
![methyl 3-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoate](/img/structure/B5848442.png)

